2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Overview
Description
2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a significant chemical compound with a broad range of applications in the field of chemistry due to its unique structure and properties. It serves as a core structure for synthesizing various derivatives with applications in material science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine derivatives involves various chemical pathways, including reactions with nitrogen-centered nucleophiles, which result in a mixture of products due to the steric influences and the activating effect of ring nitrogen. Efficient synthetic methodologies have been developed to synthesize polysubstituted pyrimidine derivatives that are regioselective (Parks et al., 2008).
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine derivatives has been characterized by various spectroscopic methods and crystallography, revealing their planar conformation except for the F atoms, and the presence of π···π and C-H···O interactions in their solid-state structure, contributing to their stability and reactivity (Bunker et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 2,4-Dichloro-5-(trifluoromethyl)pyrimidine include nucleophilic aromatic substitution processes that are influenced by the activating effect of ring nitrogen and the steric effects of the chlorine atom. These reactions are key to developing functionalized pyrimidine systems, although they may require purification steps to achieve desired regioselectivity (Parks et al., 2008).
Scientific Research Applications
Chemical Synthesis and Isomer Optimization :
- Selective addition of amines to 2,4-dichloro-5-trifluoromethylpyrimidine can be induced by Lewis acids, allowing the preparation of a variety of 2,4-diaminopyrimidine systems. The use of Lewis acids enhances the selectivity for the desired isomers (Richter et al., 2013).
Structural Analysis :
- The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole led to structural isomers that were identified and characterized. This helps in understanding the substitution patterns and the effects of different groups on the pyrimidine ring (Bunker et al., 2010).
Metal-Bearing and Trifluoromethyl Substitution :
- Pyrimidyllithium species stabilized by electron-withdrawing substituents like trifluoromethyl and halogens have been utilized to produce various carboxylic acids and other derivatives with high yields (Schlosser et al., 2006).
Fluorous Synthesis :
- The fluorous synthesis technique using 2,4-dichloro-5-(trifluoromethyl)pyrimidine allows the creation of disubstituted pyrimidines with potential applications in purification and pharmaceutical development (Zhang, 2003).
Pharmacological Research :
- Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives have shown promising results, indicating the potential of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in drug development (Aksinenko et al., 2016).
Safety And Hazards
This compound is classified as Acute Tox. 2 Oral - Eye Irrit. 2 . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
“2,4-Dichloro-5-(trifluoromethyl)pyrimidine” has been the subject of recent research due to its unique anticancer mechanism . It has been widely used in the treatment of various cancers, achieving significant therapeutic effects . Research into its use, both alone and in combination with other drugs, as well as modifications to its chemical structure, is ongoing and highly regarded .
properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRUEHMBFUJKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382283 | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
CAS RN |
3932-97-6 | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3932-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003932976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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